Ethyl 2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylate Ethyl 2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 185105-98-0
VCID: VC0195549
InChI: InChI=1S/C16H18N2O6S/c1-5-24-15(20)10-8-25-16(17-10)18-14(19)9-6-12(22-3)13(23-4)7-11(9)21-2/h6-8H,5H2,1-4H3,(H,17,18,19)
SMILES: CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC(=C(C=C2OC)OC)OC
Molecular Formula: C16H18N2O6S
Molecular Weight: 366.4 g/mol

Ethyl 2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylate

CAS No.: 185105-98-0

VCID: VC0195549

Molecular Formula: C16H18N2O6S

Molecular Weight: 366.4 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylate - 185105-98-0

Description

Ethyl 2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylate is a chemical compound with the molecular formula C16H18N2O6S and a molecular weight of 366.39 g/mol . It is also known by several other names, including Acotiamide INT and Ethyl 2-[(2,4,5-trimethoxybenzoyl)amino]-1,3-thiazole-4-carboxylate . The compound has a role in neurology research and is available as a reference standard . PubChem logs the creation date for this compound as 2006-10-25, with a modification date of 2025-02-01 .

This compound has several identifiers, including the CAS number 185105-98-0 and the PubChem CID 10215672 . Its IUPAC name is ethyl 2-[(2,4,5-trimethoxybenzoyl)amino]-1,3-thiazole-4-carboxylate . Simplified representations of its structure include SMILES notation (CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC(=C(C=C2OC)OC)OC) and InChI string (InChI=1S/C16H18N2O6S/c1-5-24-15(20)10-8-25-16(17-10)18-14(19)9-6-12(22-3)13(23-4)7-11(9)21-2/h6-8H,5H2,1-4H3,(H,17,18,19)) .

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CAS No. 185105-98-0
Product Name Ethyl 2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylate
Molecular Formula C16H18N2O6S
Molecular Weight 366.4 g/mol
IUPAC Name ethyl 2-[(2,4,5-trimethoxybenzoyl)amino]-1,3-thiazole-4-carboxylate
Standard InChI InChI=1S/C16H18N2O6S/c1-5-24-15(20)10-8-25-16(17-10)18-14(19)9-6-12(22-3)13(23-4)7-11(9)21-2/h6-8H,5H2,1-4H3,(H,17,18,19)
Standard InChIKey BWDNVLPYCMAUGL-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC(=C(C=C2OC)OC)OC
Canonical SMILES CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC(=C(C=C2OC)OC)OC
Synonyms 2-[N-(2,4,5-Trimethoxybenzoyl)amino]-4-(ethoxycarbonyl)-1,3-thiazole; Ethyl 2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylate
PubChem Compound 10215672
Last Modified Aug 15 2023

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